3,5-Diiodothyronine

Description

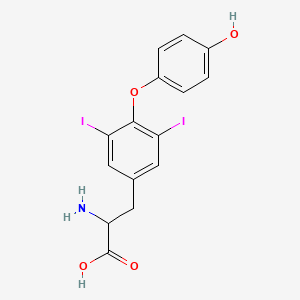

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862141 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-51-0, 1041-01-6, 5563-89-3 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC90468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of 3,5-Diiodothyronine (T2): A Bioactive Thyroid Hormone Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the biological significance of 3,5-diiodothyronine (T2), an endogenous metabolite of thyroid hormones, was largely overlooked. However, a growing body of research has illuminated its role as a potent bioactive molecule with distinct metabolic effects, primarily mediated through mechanisms independent of traditional thyroid hormone receptors. This technical guide provides an in-depth overview of the discovery, biological functions, and underlying signaling pathways of T2. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule, particularly in the context of metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).

Introduction: Discovery of a Bioactive Metabolite

The journey to understanding this compound (T2) as a bioactive molecule has been a gradual one, evolving from its initial consideration as an inactive byproduct of thyroid hormone metabolism to its current status as a potent modulator of energy expenditure and lipid metabolism. Early studies in the late 20th century began to hint at its biological activity, with observations that T2 could rapidly stimulate oxygen consumption in rat liver mitochondria, an effect that was notably faster than that of the primary active thyroid hormone, T3.[1][2] This rapid, non-genomic action suggested a mechanism distinct from the classical thyroid hormone signaling pathway involving nuclear receptors.[3][4]

Subsequent research has solidified the understanding that T2 exerts significant metabolic effects, including increasing the resting metabolic rate and promoting beneficial hypolipidemic outcomes.[5][6] A key aspect of T2's bioactivity is its preferential action on mitochondria, which are now considered a primary cellular target.[4][5] This guide will delve into the experimental evidence that has established T2 as a bioactive molecule and explore the intricate signaling pathways through which it exerts its effects.

Biological Functions and Metabolic Effects

The primary biological functions of this compound revolve around the regulation of energy metabolism, particularly through its actions on mitochondria. Unlike T3, which often elicits broad physiological changes and carries the risk of thyrotoxicosis at therapeutic doses, T2 has shown a more targeted metabolic profile in numerous preclinical studies.

Stimulation of Resting Metabolic Rate

One of the most prominent and earliest observed effects of T2 is its ability to rapidly increase the resting metabolic rate (RMR).[6] Studies in rats have demonstrated that a single injection of T2 can elevate RMR within hours, a response that is significantly faster than that induced by T3.[6] This rapid onset suggests a mechanism that does not rely on new protein synthesis, further supporting the concept of a non-genomic pathway.

Regulation of Lipid Metabolism

T2 has demonstrated significant beneficial effects on lipid metabolism, making it a molecule of interest for conditions like dyslipidemia and hepatic steatosis.

-

Prevention of Fatty Liver: Administration of T2 has been shown to prevent the accumulation of fat in the liver of rats fed a high-fat diet.[3]

-

Increased Fatty Acid Oxidation: T2 stimulates the oxidation of fatty acids in the liver and skeletal muscle.[7][8] This is achieved, in part, by increasing the activity of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of fatty acids into mitochondria for β-oxidation.[8]

-

Reduction of Cholesterol and Triglycerides: Studies have reported that T2 administration can lead to a reduction in circulating levels of cholesterol and triglycerides.[3]

Mitochondrial Actions

The mitochondrion is a central hub for T2's metabolic effects. T2 can directly interact with mitochondrial components to rapidly modulate their function.

-

Increased Mitochondrial Respiration: T2 stimulates the activity of the mitochondrial respiratory chain, leading to increased oxygen consumption.[2][9] Specifically, it has been shown to stimulate both the cytochrome c-reducing and -oxidizing components of the respiratory chain.[9]

-

Mitochondrial Uncoupling: T2 can induce a partial uncoupling of oxidative phosphorylation, which contributes to its thermogenic effect.[3] This means that more energy from substrate oxidation is released as heat rather than being used for ATP synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the bioactivity of this compound.

Table 1: Binding Affinities and Capacities

| Parameter | Value | Species/Tissue | Reference |

| Mitochondrial Binding (Apparent Association Constant) | 0.5 ± 0.04 x 10⁸ M⁻¹ | Rat Liver | [3] |

| Mitochondrial Binding (Binding Capacity) | 0.4 ± 0.04 pmol/mg protein | Rat Liver | [3] |

| Affinity for human THRβ (compared to T3) | 60-fold lower | Human | [3] |

Table 2: In Vivo Dose-Response Effects in Rodents

| Dose | Effect | Species | Reference |

| 25 µ g/100 g BW (single injection) | Increased Resting Metabolic Rate (within 6 hours) | Rat | [6] |

| 25 µ g/100 g BW (daily for 4 weeks) | Prevention of high-fat diet-induced body weight gain and fatty liver | Rat | [3][10] |

| 25, 50, or 75 µ g/100 g BW (daily for 90 days) | Dose-dependent reduction in serum TSH, T3, and T4; increased oxygen consumption | Rat | [2][11] |

| 150 µ g/100 g BW (single injection) | ~30% increase in state 3 and state 4 mitochondrial respiration (within 1 hour) | Rat | [9] |

| 2.5 µg/g BW (daily for 4 weeks) | Altered expression of hepatic genes involved in lipid metabolism | Mouse | [6] |

Table 3: Effects on Cellular and Mitochondrial Processes

| Process | Effect | Concentration/Dose | Cell/Tissue Type | Reference |

| Palmitoyl-CoA Oxidation | +104% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |

| Palmitoylcarnitine Oxidation | +80% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |

| Succinate Oxidation | +30% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |

| Glucose Uptake | +24% to +35% | 0.1 to 1.0 µM | Rat Cardiomyoblasts (H9c2) | [1] |

| ATP Production | Prevention of cigarette smoke-induced impairment | 10 µM (pretreatment) | Human Alveolar Epithelial Cells (A549) | [12] |

Key Signaling Pathways

The bioactive effects of this compound are mediated through a combination of signaling pathways, many of which are initiated at the mitochondrion and are independent of nuclear thyroid hormone receptors.

AMPK-ACC-Malonyl-CoA Pathway

T2 has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in skeletal muscle.[5][7] Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). Inactivated ACC results in decreased production of malonyl-CoA, a potent inhibitor of CPT-I. The subsequent disinhibition of CPT-I allows for increased transport of fatty acids into the mitochondria for oxidation.

SIRT1-Mediated Deacetylation

T2 can directly activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3][4] Activated SIRT1 can then deacetylate and modulate the activity of various downstream targets involved in metabolism. One important target is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. Deacetylation of PGC-1α by SIRT1 increases its transcriptional activity. Another key target is the sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis. SIRT1-mediated deacetylation of SREBP-1c leads to a decrease in its activity, thus reducing the expression of lipogenic genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of T2 in Biological Samples by HPLC-MS/MS

This protocol is adapted from methodologies for the quantification of thyroid hormones and their metabolites in serum and cell culture media.[13][14]

Objective: To accurately quantify the concentration of this compound in serum or cell culture supernatant.

Materials:

-

Serum or cell culture supernatant

-

Internal standard (e.g., ¹³C₆-labeled T2)

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Accucore C18 column (or equivalent)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of serum or media, add a known amount of the internal standard.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

-

Further Clean-up (Optional but Recommended):

-

Perform a hexane wash to remove lipids.

-

Perform a further acetonitrile precipitation of any remaining proteins.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Inject the sample onto the HPLC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Detect and quantify T2 using selective reaction monitoring (SRM) in positive or negative electrospray ionization mode.

-

Measurement of Mitochondrial Respiration

This protocol is based on methods used to assess the effects of T2 on mitochondrial function.[9][12]

Objective: To measure the rate of oxygen consumption in isolated mitochondria in response to T2 treatment.

Materials:

-

Isolated mitochondria from liver or skeletal muscle

-

Respiration buffer (e.g., containing mannitol, sucrose, Tris-HCl, EDTA, EGTA, and fatty acid-free BSA)

-

Respiratory substrates (e.g., succinate, glutamate/malate, palmitoyl-CoA)

-

ADP

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.

-

Respirometer Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Mitochondrial Respiration Assay:

-

Add a known amount of isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.

-

Allow the mitochondria to equilibrate and measure the basal respiration rate (State 2).

-

Add the desired respiratory substrate(s) to initiate substrate-dependent respiration.

-

Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).

-

The respiration rate will return to a slower rate once all the ADP has been phosphorylated (State 4).

-

To assess the effect of T2, it can be injected into the animal prior to mitochondrial isolation or added directly to the respirometer chamber.

-

-

Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (ADP added / oxygen consumed) to assess the coupling and efficiency of oxidative phosphorylation.

In Vitro Fatty Acid Oxidation Assay

This protocol is adapted from studies investigating the effects of T2 on fatty acid metabolism.[8]

Objective: To measure the rate of fatty acid oxidation in isolated hepatocytes or mitochondria.

Materials:

-

Isolated hepatocytes or mitochondria

-

Incubation medium

-

[¹⁴C]-labeled palmitate

-

Digitonin (for permeabilizing hepatocytes)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell/Mitochondria Preparation: Isolate hepatocytes or mitochondria as previously described. For in situ measurements in hepatocytes, permeabilize the plasma membrane with digitonin.

-

Incubation:

-

Incubate the prepared cells or mitochondria in an incubation medium containing [¹⁴C]-palmitate.

-

For T2 treatment, the compound can be administered to the animal beforehand or added directly to the incubation medium.

-

-

Measurement of ¹⁴CO₂ Production:

-

The incubation is carried out in a sealed system that allows for the trapping of evolved ¹⁴CO₂.

-

At the end of the incubation period, stop the reaction and capture the ¹⁴CO₂ in a suitable trapping agent (e.g., a base).

-

-

Quantification:

-

Transfer the trapping agent to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

The amount of ¹⁴CO₂ produced is directly proportional to the rate of fatty acid oxidation.

-

-

Measurement of Ketone Body Production (for hepatocytes): The production of radiolabeled ketone bodies in the incubation medium can also be measured as an indicator of hepatic fatty acid oxidation.

Conclusion and Future Directions

The discovery of this compound as a bioactive molecule has opened new avenues for understanding the intricate regulation of energy metabolism. Its ability to rapidly stimulate metabolic rate and promote fatty acid oxidation, primarily through mitochondrial-targeted, non-genomic mechanisms, distinguishes it from classical thyroid hormones. The signaling pathways involving AMPK and SIRT1 provide a molecular basis for its beneficial metabolic effects.

For drug development professionals, T2 and its analogs represent a promising class of compounds for the treatment of metabolic disorders. The targeted nature of T2's action may offer a safer therapeutic window compared to T3, potentially avoiding the adverse thyrotoxic effects on the heart and other tissues.

Future research should focus on further elucidating the complete spectrum of T2's molecular targets and signaling pathways. Clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases. A deeper understanding of the pharmacokinetics and pharmacodynamics of T2 in humans will be crucial for its successful development as a therapeutic agent. The continued exploration of this once-overlooked metabolite holds significant promise for addressing some of the most pressing metabolic health challenges of our time.

References

- 1. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 2. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Protective Action of 3,5-Diiodo-L-Thyronine on Cigarette Smoke-Induced Mitochondrial Dysfunction in Human Alveolar Epithelial Cells [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Biosynthesis of 3,5-Diiodothyronine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyronine (3,5-T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its metabolic activities, which are distinct from those of its precursors, thyroxine (T4) and triiodothyronine (T3). This technical guide provides a comprehensive overview of the current understanding of the endogenous biosynthesis pathway of 3,5-T2, with a focus on the enzymatic processes, quantitative data, and experimental methodologies used in its study. While the precise biosynthetic pathway of 3,5-T2 is still a subject of ongoing research, the prevailing hypothesis centers on the deiodination of T3. This document will delve into the key enzymes involved, their kinetics, and the evidence supporting the postulated pathways.

The Postulated Biosynthesis Pathway of this compound

The primary pathway for the endogenous synthesis of 3,5-T2 is believed to be the deiodination of 3,5,3'-triiodothyronine (T3). This reaction involves the removal of an iodine atom from the outer ring (5'-position) of the T3 molecule. The enzymes responsible for this catalytic activity are the iodothyronine deiodinases.

There are three known types of iodothyronine deiodinases (D1, D2, and D3), which are selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones.[1] While all three are involved in thyroid hormone metabolism, their specific roles in the direct production of 3,5-T2 from T3 are not fully elucidated. Circumstantial evidence from in vivo studies and experiments utilizing deiodinase inhibitors supports the role of these enzymes in 3,5-T2 formation. However, direct in vitro demonstration of this specific conversion has been challenging.

The main characteristics of the three deiodinases are summarized below:

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid. It is capable of both outer and inner ring deiodination.[2]

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle. It exclusively performs outer ring deiodination, converting T4 to the more active T3.[2]

-

Type 3 Deiodinase (D3): The primary inactivating deiodinase, it is abundant in the placenta, fetal tissues, and brain. It catalyzes inner ring deiodination of T4 and T3.[1]

The hypothetical pathways for the formation of 3,5-T2 from T4 and T3 are illustrated in the following diagram.

Quantitative Data

The enzymatic conversion of thyroid hormones is dependent on the substrate affinity (Km) and the maximum reaction velocity (Vmax) of the deiodinases. These kinetic parameters, along with substrate concentrations, are critical for understanding the rate of 3,5-T2 production.

Table 1: Kinetic Parameters of Human Iodothyronine Deiodinases

| Enzyme | Substrate | Km | Vmax |

| D1 | rT3 | ~0.2-0.5 µM | - |

| T4 | ~1-2 µM | - | |

| T3 | - | - | |

| D2 | T4 | ~1-2 nM | - |

| rT3 | - | - | |

| D3 | T3 | ~5 nM | - |

| T4 | ~40 nM | - |

Note: Vmax values are highly dependent on the experimental system and tissue source, and therefore are not consistently reported in a standardized manner. The Km values indicate a much higher affinity of D2 for T4 compared to D1. The affinity of deiodinases for T3 as a substrate for 3,5-T2 production is not well-characterized.

Table 2: Normal Circulating Thyroid Hormone Levels in Humans

| Hormone | Total Concentration | Free Concentration |

| Thyroxine (T4) | 4.5-11.2 mcg/dL | 0.8-1.8 ng/dL |

| Triiodothyronine (T3) | 80-220 ng/dL | 0.2-0.5 ng/dL |

| This compound (3,5-T2) | ~6-60 pg/mL | - |

These values can vary depending on the laboratory and analytical method used.

Experimental Protocols

The study of 3,5-T2 biosynthesis relies on robust experimental methods to measure deiodinase activity and quantify thyroid hormone metabolites.

Measurement of Deiodinase Activity

A common method for determining deiodinase activity involves incubating tissue homogenates or cell lysates with a radiolabeled substrate (e.g., [125I]T4 or [125I]T3). The reaction products are then separated by chromatography and quantified by detecting the radioactivity.

A non-radioactive method that has gained prominence is the Sandell-Kolthoff reaction . This colorimetric assay measures the iodide released during the deiodination reaction.

Protocol Outline for Deiodinase Activity Assay (Sandell-Kolthoff Method):

-

Tissue/Cell Homogenization: Prepare homogenates from tissues of interest (e.g., liver, kidney) in a suitable buffer.

-

Incubation: Incubate the homogenate with the substrate (T4 or T3) and a cofactor (e.g., dithiothreitol, DTT) at a controlled temperature and pH.

-

Reaction Termination: Stop the reaction by adding an acid solution.

-

Iodide Measurement: The released iodide is quantified based on its catalytic effect on the reduction of ceric ammonium (B1175870) sulfate (B86663) (yellow) to the colorless cerous form by arsenious acid. The change in absorbance is measured spectrophotometrically.

Quantification of 3,5-T2

Accurate quantification of endogenous 3,5-T2 levels is crucial. While immunoassays have been used, the gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers high specificity and sensitivity for distinguishing between different diiodothyronine isomers.

Regulation of 3,5-T2 Biosynthesis

The endogenous production of 3,5-T2 is likely regulated by the expression and activity of the deiodinases. The regulation of deiodinases is complex and tissue-specific, and it is influenced by various factors, including:

-

Thyroid Status: D1 activity is generally increased in hyperthyroidism and decreased in hypothyroidism. Conversely, D2 activity is often upregulated in hypothyroidism as a compensatory mechanism to increase local T3 production.

-

Cofactor Availability: The activity of deiodinases is dependent on the availability of cofactors, such as selenium and thiol-reducing agents.

-

Pathophysiological Conditions: Various illnesses and physiological states can alter deiodinase expression and activity, thereby potentially impacting 3,5-T2 levels.

Conclusion

The endogenous biosynthesis of this compound is a critical area of thyroid hormone research with significant implications for understanding metabolic regulation. While the deiodination of T3 is the most plausible pathway, further research is required to definitively elucidate the enzymatic players and their kinetics. The development of more sensitive and specific analytical techniques, such as LC-MS/MS, will be instrumental in advancing our knowledge in this field. A thorough understanding of the 3,5-T2 biosynthetic pathway is essential for the development of novel therapeutic strategies targeting metabolic disorders.

References

The Physiological Role of 3,5-Diiodothyronine in Energy Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the physiological functions of 3,5-Diiodothyronine (3,5-T2), a naturally occurring metabolite of thyroid hormones, with a specific focus on its role in regulating energy metabolism. It aims to be a comprehensive resource, detailing its molecular mechanisms, effects on various metabolic pathways, and potential as a therapeutic agent.

Introduction: Beyond T3 and T4

For decades, the biological activity of thyroid hormones has been primarily attributed to thyroxine (T4) and its more potent metabolite, 3,5,3'-triiodothyronine (T3).[1][2] However, emerging evidence has highlighted that other iodothyronines, once considered inactive byproducts, possess distinct physiological roles.[2][3] Among these, 3,5-diiodo-L-thyronine (3,5-T2) has garnered significant attention for its ability to modulate energy expenditure, lipid metabolism, and glucose homeostasis, often through mechanisms distinct from those of T3.[1][4] This guide synthesizes the current understanding of 3,5-T2's metabolic actions, presenting key experimental findings, methodologies, and the intricate signaling pathways it governs.

Mechanisms of Action: A Tale of Two Cellular Compartments

The metabolic effects of 3,5-T2 are mediated through both genomic and non-genomic pathways, targeting both the nucleus and, most notably, the mitochondria.

2.1. Mitochondrial Actions: The Powerhouse at the Forefront

A substantial body of evidence points to the mitochondria as a primary target for 3,5-T2's rapid metabolic effects.[1][4][5] Unlike T3, which primarily acts through nuclear receptors to induce long-term changes in mitochondrial gene expression, 3,5-T2 can directly and rapidly influence mitochondrial function.[1][5][6]

The key mitochondrial effects of 3,5-T2 include:

-

Stimulation of Mitochondrial Respiration: 3,5-T2 rapidly increases oxygen consumption in isolated mitochondria and perfused liver.[1][7][8] This effect is observed within hours, much faster than the typical genomic actions of T3.[1][8]

-

Modulation of the Respiratory Chain: 3,5-T2 has been shown to interact with components of the electron transport chain. Specifically, it can bind to subunit Va of cytochrome c oxidase (COX), abolishing the allosteric inhibition of respiration by ATP.[2] It also appears to selectively enhance respiratory pathways linked to FADH2 oxidation.[6]

-

Increased Fatty Acid Oxidation: 3,5-T2 promotes the uptake and oxidation of fatty acids within the mitochondria.[7][9] This is achieved, in part, through the activation of the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC)-malonyl-CoA signaling pathway, which alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria.[9]

-

Mitochondrial Uncoupling: 3,5-T2 can induce a mild mitochondrial uncoupling, dissipating the proton motive force as heat (thermogenesis) without ATP synthesis.[1][2] This contributes to the overall increase in energy expenditure.

2.2. Nuclear Actions: A More Subtle Influence

While the rapid, non-genomic actions of 3,5-T2 are well-documented, it is not devoid of activity at the nuclear level. 3,5-T2 can bind to thyroid hormone receptors (TRs), albeit with a lower affinity than T3.[10] It appears to exhibit some selectivity for the TRβ1 isoform.[1] The genomic effects of 3,5-T2 are generally considered less potent than those of T3 and may be tissue- and gene-specific.[1] For instance, 3,5-T2 has been shown to downregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), in the liver.[1]

Effects on Energy Metabolism

3.1. Resting Metabolic Rate (RMR) and Thermogenesis

One of the most pronounced effects of 3,5-T2 is its ability to increase the resting metabolic rate (RMR).[1][3][7] Administration of 3,5-T2 to rodents leads to a rapid and significant increase in whole-body oxygen consumption.[7] This effect has also been observed in humans, where chronic administration increased RMR by approximately 15%.[1] The stimulation of RMR is closely linked to 3,5-T2's actions on mitochondrial respiration and uncoupling in metabolically active tissues like the liver, skeletal muscle, and brown adipose tissue (BAT).[1]

3.2. Lipid Metabolism

3,5-T2 exerts potent hypolipidemic effects, making it a molecule of interest for conditions like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[1][4] Its key actions on lipid metabolism include:

-

Reduction of Hepatic Steatosis: 3,5-T2 effectively prevents and reverses hepatic fat accumulation in animal models of diet-induced obesity.[1][4] This is primarily achieved by increasing hepatic fatty acid oxidation and reducing the expression of genes involved in lipogenesis.[1][11]

-

Lowering of Serum Lipids: Administration of 3,5-T2 has been shown to reduce circulating levels of triglycerides and cholesterol.[1]

-

Stimulation of Fatty Acid Oxidation in Skeletal Muscle: In skeletal muscle, 3,5-T2 promotes a shift towards fatty acid utilization by activating the AMPK pathway and increasing mitochondrial fatty acid import.[9]

3.3. Glucose Metabolism

The effects of 3,5-T2 on glucose metabolism are complex and appear to be context-dependent. Some studies have shown that 3,5-T2 can improve insulin (B600854) sensitivity and glucose tolerance.[1][7] It has been reported to enhance glucose uptake in skeletal muscle by increasing the translocation of GLUT4 to the plasma membrane via Akt phosphorylation.[1][10] However, other studies in obese mice have suggested that 3,5-T2 may decrease blood glucose levels by reducing the expression of the GLUT2 transporter in the liver and modulating hepatic glucose output.[1][11]

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the quantitative effects of 3,5-T2 administration from various in vivo and in vitro studies.

Table 1: Summary of In Vivo Studies on the Metabolic Effects of 3,5-T2

| Animal Model | 3,5-T2 Dose and Administration | Duration | Key Metabolic Effects | Reference |

| High-fat diet-fed Wistar rats | 25 µ g/100 g BW, daily injection | 1 week | - Decreased hepatic SREBP-1c expression. | [1] |

| High-fat diet-fed rats | 25 µ g/100 g BW, daily administration | 4 weeks | - Prevented body weight gain and fatty liver.- Increased fatty acid oxidation rate.- Reduced serum triglycerides and cholesterol. | [1] |

| Wistar rats | 25, 50, or 75 µ g/100 g BW, daily s.c. injection | 90 days | - Dose-dependent increase in oxygen consumption.- Significant reduction in body mass and retroperitoneal fat pad mass.- Dose-dependent reduction in serum TSH, T3, and T4. | [1][7] |

| Diet-induced obese male C57BL/6J mice | 2.5 µg/g BW, daily administration | 14 or 28 days | - Increased fat-free mass.- Reduced subcutaneous fat depot.- Increased metabolic rate.- Increased food intake.- No significant body weight loss. | [12] |

| Euthyroid humans (n=2) | ~5 µg/kg BW, chronic administration | 28 days | - ~15% increase in RMR.- ~4 kg decrease in body weight. | [1] |

Table 2: Summary of In Vitro Studies on the Metabolic Effects of 3,5-T2

| Cell Model | 3,5-T2 Concentration | Duration | Key Metabolic Effects | Reference |

| Primary rat hepatocytes (oleate/palmitate-induced steatosis) | 10⁻⁷ or 10⁻⁵ M | 24 hours | - Reduced number and size of lipid droplets.- Recruited triglyceride lipase (B570770) to lipid droplets. | [1] |

| NAFLD-like rat primary hepatocytes | Not specified | Not specified | - Reduced lipid content.- Triggered Akt phosphorylation (insulin receptor-independent). | [1] |

| Rat β-cells and human islets | Not specified | Not specified | - Enhanced glucose-induced insulin secretion. | [1] |

| HepG2 cells | Not specified | Not specified | - Blocked proteolytic cleavage of SREBP-1.- Reduced fatty acid synthase expression (MAPK, ERK, p38, Akt, and PKC-δ dependent). | [1] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of 3,5-T2.

5.1. Animal Studies

-

Animal Models: The most common animal models are male Wistar or Sprague-Dawley rats and C57BL/6J mice.[1][7][12] To induce obesity and metabolic dysfunction, animals are often fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for several weeks.[1][12]

-

3,5-T2 Administration: 3,5-T2 is typically dissolved in a vehicle such as saline or phosphate-buffered saline (PBS) and administered via daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[7][12] Dosages vary widely, ranging from 25 µ g/100 g body weight in rats to 2.5 µg/g body weight in mice.[7][12]

-

Metabolic Measurements:

-

Resting Metabolic Rate (RMR): RMR is measured using open-circuit indirect calorimetry, which quantifies oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7]

-

Body Composition: Body composition (fat mass and fat-free mass) is assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat depots (e.g., retroperitoneal, epididymal).[7][12]

-

Gene and Protein Expression: Tissues of interest (liver, skeletal muscle, adipose tissue) are harvested, and gene expression is analyzed by quantitative real-time PCR (qRT-PCR). Protein levels are determined by Western blotting using specific antibodies against target proteins (e.g., SREBP-1c, p-Akt, AMPK).[1][13]

-

Mitochondrial Respiration: Mitochondria are isolated from tissues by differential centrifugation. Oxygen consumption rates are measured using a Clark-type oxygen electrode with various substrates (e.g., pyruvate, succinate, fatty acids).[13]

-

Enzyme Activity Assays: The activity of key metabolic enzymes, such as those in the respiratory chain or fatty acid oxidation pathway, is measured using spectrophotometric or fluorometric assays.[14]

-

5.2. In Vitro Studies

-

Cell Culture: Primary hepatocytes are isolated from rats by collagenase perfusion.[1] Cell lines such as the human hepatoma cell line HepG2 are also commonly used.[1] To model conditions like steatosis, cells are often incubated with a mixture of oleic and palmitic acids.[1]

-

3,5-T2 Treatment: 3,5-T2 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at concentrations typically ranging from picomolar to micromolar.[1][8]

-

Metabolic Assays:

-

Lipid Accumulation: Intracellular lipid droplets are visualized and quantified by staining with dyes like Oil Red O or Bodipy, followed by microscopy and image analysis.[1]

-

Signaling Pathway Analysis: Activation of signaling pathways is assessed by Western blotting for phosphorylated forms of key proteins (e.g., p-AMPK, p-Akt).[1]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and relationships involved in the metabolic actions of 3,5-T2.

References

- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 9. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 11. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]

The Mechanism of Action of 3,5-Diiodothyronine on Mitochondria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones, has emerged as a significant modulator of energy metabolism, primarily through its direct and indirect actions on mitochondria. Unlike its well-known precursor, 3,5,3'-triiodothyronine (T3), T2 exerts rapid, non-genomic effects that are independent of nuclear thyroid hormone receptors, positioning it as a molecule of interest for therapeutic applications targeting metabolic disorders. This guide provides an in-depth analysis of T2's mechanism of action at the mitochondrial level, detailing its impact on the respiratory chain, mitochondrial biogenesis, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanisms of T2 Action on Mitochondria

The primary mechanism of T2's action is centered on the stimulation of mitochondrial respiration and energy expenditure. This is achieved through a multi-faceted approach involving both direct interaction with components of the electron transport chain and modulation of mitochondrial content and structure.

Rapid, Non-Genomic Effects on the Respiratory Chain

A key feature of T2's action is its ability to rapidly stimulate mitochondrial respiration within hours of administration, a timeframe that precludes significant genomic effects.[1] This rapid response is primarily attributed to its direct interaction with the mitochondrial inner membrane and its components.

Cytochrome c Oxidase (Complex IV) as a Primary Target: Several studies have identified Cytochrome c Oxidase (COX), the terminal enzyme of the respiratory chain, as a direct target of T2.[2][3] T2 has been shown to bind to subunit Va of the COX complex.[2] This interaction is proposed to abolish the allosteric inhibition of respiration induced by ATP, thereby increasing the rate of oxygen consumption.[2] This mechanism allows for a rapid increase in metabolic rate independent of new protein synthesis.

Stimulation of Substrate Oxidation: T2 administration leads to a significant increase in the activity of both the cytochrome c-oxidizing and -reducing components of the respiratory chain.[1] It particularly enhances respiratory pathways linked to FADH2-producing substrates like succinate (B1194679) and glycerol-3-phosphate (G3P).[4] This suggests that T2 can selectively activate specific pathways of substrate oxidation to boost energy metabolism.

Influence on Mitochondrial Biogenesis and Content

While known for its rapid effects, long-term administration of T2 can also influence mitochondrial content. However, its role in mitochondrial biogenesis is complex and appears to be context-dependent, sometimes differing from the effects of T3. In some studies, T2 treatment did not significantly alter the expression of key regulators of mitochondrial biogenesis like PGC-1α or the mtDNA copy number.[5] In contrast, other studies have shown that T2 can prevent the high-fat diet-associated increase in PGC-1α expression.[6]

Effects on Mitochondrial Uncoupling and Oxidative Stress

T2 has been shown to stimulate mitochondrial uncoupling, a process that dissipates the proton gradient as heat instead of producing ATP, thereby increasing the metabolic rate.[7][8] This effect contributes to its thermogenic properties. While increased respiration can lead to higher production of reactive oxygen species (ROS), the effect of T2 on oxidative stress is nuanced. In some contexts, T2 administration has been associated with increased mitochondrial H2O2 release.[9] However, it has also been shown to protect against lipid peroxidation in the liver.[5]

Quantitative Data on T2's Mitochondrial Effects

The following tables summarize quantitative data from various studies investigating the impact of T2 on mitochondrial function.

Table 1: Effects of T2 on Mitochondrial Respiration and Enzyme Activity

| Parameter | Model System | T2 Treatment | Change vs. Control | Reference |

| Complex II-linked Respiration | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | Restored to euthyroid levels | [4] |

| Complex V (ATP synthase) abundance | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | +30% vs. Hypothyroid | [4] |

| Glycerol-3-phosphate dehydrogenase (G3PDH) abundance | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | >2-fold vs. Hypothyroid | [4] |

| Glucose Consumption | H9c2 Cardiomyoblasts | 0.1 µM | +24% | [7] |

| Glucose Consumption | H9c2 Cardiomyoblasts | 1.0 µM | +35% | [7] |

| Mitochondrial H2O2 Release | High-Fat Diet Fed Rat Gastrocnemius Muscle | 25 µ g/100g BW for 4 weeks | +51% vs. HFD | [9] |

Table 2: Effects of T2 on Mitochondrial Biogenesis Markers

| Gene/Protein | Model System | T2 Treatment | Change vs. Control | Reference |

| PGC-1α expression | Rat Liver | Daily injection for 1 week | No significant change | [5] |

| mtDNA copy number | Rat Liver | Daily injection for 1 week | No significant change | [5] |

| DNA polymerase γ (POLG) expression | Rat Liver | Daily injection for 1 week | Increased | [5] |

| Citrate Synthase (CS) activity | Diet-induced Obese Mouse Liver | 2.5 µg/g BW for 28 days | Significantly increased | [10] |

Signaling Pathways and Visualizations

The mechanisms of T2 action can be visualized through the following signaling pathway diagrams.

Diagram 1: Rapid (Non-Genomic) Action of T2 on the Respiratory Chain

Caption: T2's rapid action on mitochondrial respiration via direct binding to Cytochrome c Oxidase.

Diagram 2: T2 and Mitochondrial Biogenesis Regulation

Caption: Potential, indirect influence of T2 on the PGC-1α pathway of mitochondrial biogenesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of T2 on mitochondria.

Isolation of Mitochondria

A standard procedure for isolating mitochondria from tissues like rat liver or skeletal muscle is differential centrifugation.

-

Homogenization: Excise tissue and immediately place in ice-cold isolation medium (e.g., 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with 0.5% w/v BSA).[6] Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[6]

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[6]

-

Washing: Resuspend the mitochondrial pellet in isolation medium without BSA and repeat the high-speed centrifugation step. This wash step is typically performed twice.[5][6]

-

Final Pellet: Resuspend the final washed mitochondrial pellet in a minimal volume of the appropriate buffer for downstream assays. Protein concentration should be determined using a standard method like the Bradford or BCA assay.

Measurement of Mitochondrial Respiration (Respirometry)

Oxygen consumption rates are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Chamber Preparation: Add respiration buffer (e.g., MiR05) to the respirometer chambers and calibrate the oxygen sensors.

-

Mitochondrial Loading: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/ml) to each chamber.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add various substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical SUIT protocol might include:

-

Complex I substrates: Malate, pyruvate, glutamate.

-

ADP: To stimulate state 3 (phosphorylating) respiration.

-

Succinate (Complex II substrate): To measure respiration with input from both Complex I and II.

-

Rotenone (Complex I inhibitor): To isolate Complex II-linked respiration.

-

Cytochrome c: To test for outer mitochondrial membrane integrity.

-

Antimycin A (Complex III inhibitor): To block the electron transport chain and measure residual oxygen consumption.

-

Ascorbate/TMPD (Complex IV substrates): To measure the maximal activity of COX.

-

-

Data Analysis: Record oxygen consumption rates in real-time. Analyze the data to determine the respiratory rates under different states and the respiratory control ratio (RCR).

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to separate intact mitochondrial respiratory chain complexes to assess their assembly and in-gel activity.

-

Mitochondrial Solubilization: Solubilize isolated mitochondria using a mild non-ionic detergent like dodecyl maltoside or digitonin (B1670571) to preserve the native structure of the protein complexes.[6]

-

Electrophoresis: Load the solubilized protein onto a native polyacrylamide gradient gel. The Coomassie Brilliant Blue G-250 dye in the cathode buffer imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

-

In-Gel Activity Assays: After electrophoresis, incubate the gel in a solution containing specific substrates for each complex. The enzymatic reaction produces a colored precipitate, allowing for the visualization of the active complexes.[4][6]

-

Complex I: NADH and nitrotetrazolium blue.

-

Complex II: Succinate, phenazine (B1670421) methosulfate, and nitrotetrazolium blue.

-

Complex IV: Cytochrome c and 3,3'-diaminobenzidine (B165653) (DAB).

-

-

Quantification: Densitometrically quantify the intensity of the bands to determine the relative activity of each complex.[6]

Diagram 3: Experimental Workflow for Assessing T2 Effects on Mitochondrial Respiration

Caption: Workflow for studying the effects of T2 on mitochondrial respiration in an animal model.

Conclusion and Future Directions

3,5-Diiodo-L-thyronine is a potent effector of mitochondrial activity, primarily acting through rapid, non-genomic mechanisms to stimulate respiration and energy expenditure. Its direct interaction with Cytochrome c Oxidase provides a molecular basis for its rapid onset of action. While its influence on mitochondrial biogenesis is less clear-cut than that of T3, its ability to enhance fatty acid oxidation and prevent diet-induced steatosis makes it a compelling candidate for further investigation in the context of metabolic diseases.

Future research should focus on elucidating the full spectrum of T2's mitochondrial protein targets, further clarifying its role in the regulation of mitochondrial quality control mechanisms such as mitophagy, and conducting more extensive studies to translate the promising results from rodent models to human physiology. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon these future investigations.

References

- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Frontiers | Both 3,3′,5-triiodothyronine and 3,5-diodo-L-thyronine Are Able to Repair Mitochondrial DNA Damage but by Different Mechanisms [frontiersin.org]

- 6. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]

- 7. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Role of 3,5-Diiodothyronine in the Regulation of Basal Metabolic Rate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodothyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has emerged as a potent modulator of energy metabolism, distinct from its better-known precursors, thyroxine (T4) and triiodothyronine (T3). Extensive research, primarily in rodent models and supported by preliminary human studies, indicates that 3,5-T2 can significantly increase basal metabolic rate (BMR) and induce beneficial metabolic changes, such as reductions in body weight and serum lipids. A key area of interest is its rapid, non-genomic mechanism of action, largely centered on the direct stimulation of mitochondrial respiration. This contrasts with the predominantly genomic effects of T3. This technical guide provides an in-depth analysis of the mechanisms of action of 3,5-T2, a compilation of quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of its signaling pathways.

Introduction

Thyroid hormones are critical regulators of energy expenditure. While T3 is considered the primary biologically active form, its therapeutic use is often limited by thyrotoxic side effects, particularly cardiac stress. 3,5-T2 presents a potentially safer therapeutic avenue due to its distinct mechanisms of action that may bypass some of the adverse effects associated with T3.[1][2] This document synthesizes the current understanding of 3,5-T2's role in metabolic regulation, with a focus on its impact on BMR.

Mechanisms of Action

The metabolic effects of 3,5-T2 are mediated through both non-genomic and, to a lesser extent, genomic pathways.

Non-Genomic Pathway: Direct Mitochondrial Stimulation

The primary and most rapid effects of 3,5-T2 on BMR are attributed to its direct action on mitochondria.[3][4] This pathway is independent of nuclear thyroid hormone receptors (THRs) and does not require new protein synthesis.[1]

The key molecular interactions within the mitochondria include:

-

Binding to Cytochrome c Oxidase (COX): 3,5-T2 has been shown to bind directly to subunit Va of the COX complex (Complex IV) of the electron transport chain.[5][6] This interaction abolishes the allosteric inhibition of respiration by ATP, leading to an increased rate of oxygen consumption and electron transport.[5]

-

Stimulation of Mitochondrial Respiration: By activating the COX complex, 3,5-T2 increases the overall rate of mitochondrial respiration. Studies have shown that 3,5-T2 stimulates both state 3 (ADP-stimulated) and state 4 (resting state) respiration.[6]

-

Activation of Uncoupling Proteins (UCPs): 3,5-T2 administration has been linked to the activation of UCP1 in brown adipose tissue (BAT).[1][7] UCP1 uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat, a process known as thermogenesis. This directly contributes to an increase in BMR.[1][7]

Genomic Pathway: Nuclear Receptor Interaction

While the non-genomic pathway is predominant, some evidence suggests that 3,5-T2 can also exert effects through THR-mediated gene expression, although with a much lower affinity than T3.[3] These genomic effects are slower in onset compared to the direct mitochondrial actions.

-

Activation of PGC-1α: 3,5-T2 has been shown to increase the protein levels of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in both the nucleus and mitochondria.[1] PGC-1α is a master regulator of mitochondrial biogenesis and function.

-

Modulation of Hepatic Gene Expression: In the liver, 3,5-T2 can influence the expression of genes involved in lipid metabolism, contributing to its anti-steatotic effects.[3]

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of 3,5-T2 on various metabolic parameters.

Table 1: Effects of 3,5-T2 on Basal Metabolic Rate and Body Weight

| Species | Model | 3,5-T2 Dose | Duration | Change in BMR/Oxygen Consumption | Change in Body Weight | Reference(s) |

| Human | Euthyroid | 300 mcg/day | 3 weeks | Significant increase in RMR | ~4% reduction | [2][8] |

| Rat | High-Fat Diet | 50 µ g/100 g BW | 90 days | Significant increase in oxygen consumption | ~30% lower gain | [9] |

| Rat | Hypothyroid | 25 µ g/100 g BW | Single dose | Rapid increase in RMR within 6 hours | N/A | [4] |

| Rat | High-Fat Diet | 50 µ g/100 g BW | 4 weeks | Significant increase in RMR | Significant reduction in gain | [10] |

| Mouse | Diet-Induced Obese | 2.5 µg/g BW | 28 days | Increased metabolic rate | No significant loss (due to hyperphagia) | [11] |

Table 2: Effects of 3,5-T2 on Serum Lipids and Glucose Metabolism

| Species | Model | 3,5-T2 Dose | Duration | Change in Serum Cholesterol | Change in Serum Triglycerides | Other Notable Effects | Reference(s) |

| Human | Euthyroid | 300 mcg/day | 3 weeks | Unchanged | Unchanged | N/A | [8] |

| Rat | High-Fat Diet | 25 µ g/100 g BW | 4 weeks | Reduction | Reduction | Improved insulin (B600854) sensitivity | [3] |

| Rat | High-Fat Diet | 50 µ g/100 g BW | 4 weeks | ~23% reduction | N/A | Reduced glycemia by ~15% | [10] |

| Rat | Aging | 25, 50, or 75 µ g/100 g BW | 90 days | N/A | N/A | Improved glucose tolerance | [4] |

Experimental Protocols

In Vivo Assessment of Basal Metabolic Rate: Indirect Calorimetry

This protocol describes the measurement of BMR in rodents treated with 3,5-T2 using an open-circuit indirect calorimetry system.

Materials:

-

Indirect calorimetry system with metabolic cages

-

This compound solution for injection (e.g., in saline with 0.01 N NaOH)

-

Control vehicle solution

-

Rodent subjects (rats or mice)

Procedure:

-

Acclimatization: House the animals individually in the metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization to the new environment.

-

Baseline Measurement: Record oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity for a 24-hour period to establish a baseline.

-

Treatment Administration: Administer 3,5-T2 or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).

-

Data Collection: Immediately following administration, continuously record VO2, VCO2, and activity for a predetermined period (e.g., 24-72 hours).

-

Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation. Analyze the data to determine the effect of 3,5-T2 on these parameters compared to the baseline and control group.

Ex Vivo Assessment of Mitochondrial Respiration

This protocol details the measurement of oxygen consumption in isolated mitochondria from the tissues of 3,5-T2-treated animals.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Mitochondrial isolation buffer

-

Respiration medium

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)

-

ADP, oligomycin (B223565), FCCP, and rotenone (B1679576)

Procedure:

-

Tissue Homogenization: Euthanize the animal and rapidly excise the tissue of interest (e.g., liver, skeletal muscle, BAT). Homogenize the tissue in ice-cold mitochondrial isolation buffer.

-

Mitochondrial Isolation: Isolate mitochondria from the homogenate by differential centrifugation.

-

Respirometry:

-

Add a known amount of isolated mitochondria to the respirometer chamber containing air-saturated respiration medium.

-

Measure baseline respiration (LEAK state or State 4) with the addition of a Complex I or Complex II substrate.

-

Induce State 3 respiration by adding a saturating amount of ADP.

-

Inhibit ATP synthase with oligomycin to measure State 4o respiration.

-

Titrate with a protonophore (e.g., FCCP) to determine the maximum capacity of the electron transport system (ETS).

-

Add rotenone (for Complex II substrates) or antimycin A to inhibit the respiratory chain and measure residual oxygen consumption.

-

-

Data Analysis: Calculate various respiratory parameters, such as the respiratory control ratio (RCR = State 3/State 4o) and the ETS capacity, to assess the effect of 3,5-T2 on mitochondrial function.

In Vitro Assessment of Hepatocyte Lipid Metabolism

This protocol outlines a method to assess the effect of 3,5-T2 on lipid accumulation in primary hepatocytes or hepatocyte cell lines.

Materials:

-

Primary hepatocytes or a suitable cell line (e.g., HepG2)

-

Cell culture medium

-

This compound stock solution

-

Fatty acid solution (e.g., oleate/palmitate mixture) to induce steatosis

-

Oil Red O staining solution

-

Triglyceride quantification kit

Procedure:

-

Cell Culture and Treatment: Culture the hepatocytes to the desired confluency. Induce lipid accumulation by incubating the cells with a fatty acid-supplemented medium. Treat the cells with various concentrations of 3,5-T2 or vehicle control for a specified duration (e.g., 24-48 hours).

-

Lipid Staining:

-

Fix the cells with formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Visualize and quantify the lipid accumulation using microscopy and image analysis software.

-

-

Triglyceride Quantification:

-

Lyse the cells and extract the total lipids.

-

Quantify the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.

-

-

Data Analysis: Compare the extent of lipid accumulation and triglyceride content in 3,5-T2-treated cells to the control cells to determine its effect on hepatic steatosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying 3,5-T2.

Caption: Non-genomic signaling pathway of 3,5-T2 in mitochondria.

Caption: Proposed genomic signaling pathway of 3,5-T2.

Caption: General experimental workflow for in vivo studies of 3,5-T2.

Conclusion and Future Directions

This compound is a potent regulator of basal metabolic rate, acting primarily through direct stimulation of mitochondrial respiration. Its ability to increase energy expenditure and improve the metabolic profile in preclinical models, often without the thyrotoxic side effects of T3, makes it an attractive candidate for further investigation in the context of metabolic diseases such as obesity and non-alcoholic fatty liver disease.

Future research should focus on:

-

Large-scale, placebo-controlled clinical trials to confirm the efficacy and safety of 3,5-T2 in humans.

-

Further elucidation of the downstream signaling events following the interaction of 3,5-T2 with mitochondrial components.

-

Investigation into the development of selective 3,5-T2 analogs that optimize metabolic benefits while minimizing any potential off-target effects.

The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to advance the understanding and potential therapeutic application of this compound.

References

- 1. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 5. This compound binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats | PLOS One [journals.plos.org]

- 8. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Cellular Uptake of 3,5-Diiodothyronine in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyronine (T2), an endogenous metabolite of thyroid hormone, has garnered significant interest for its metabolic activities, particularly its effects on hepatic lipid metabolism.[1][2][3] Understanding the mechanisms by which T2 enters hepatocytes is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting metabolic diseases. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake mechanisms of T2 in hepatocytes, including the transporters involved, quantitative data on related compounds, and detailed experimental protocols to facilitate further research in this area.

While T2 is known to be transported into cells, specific kinetic data for its uptake in hepatocytes remain largely uncharacterized in publicly available literature. It is known that the classical thyroid hormone transporters, such as Monocarboxylate Transporter 8 (MCT8), MCT10, and Organic Anion Transporting Polypeptides (OATPs), are involved in the transport of thyroid hormones.[4][5] However, their specific affinity and capacity for T2 are not as well-defined as for the primary thyroid hormones, T3 and T4.

Putative Transporters for this compound in Hepatocytes

Several transmembrane transporters expressed in hepatocytes are considered potential candidates for mediating the uptake of T2. These include members of the Solute Carrier (SLC) superfamily, which are responsible for the transport of a wide range of endogenous and exogenous compounds.

-

Monocarboxylate Transporter 8 (MCT8; SLC16A2): MCT8 is a well-characterized, specific transporter of thyroid hormones.[5][6] While its primary substrates are T3 and T4, it is also capable of transporting T2, albeit to a lesser extent.[7] Mutations in the MCT8 gene lead to Allan-Herndon-Dudley syndrome, a condition characterized by severe psychomotor retardation and abnormal thyroid hormone levels.[5]

-

Monocarboxylate Transporter 10 (MCT10; SLC16A10): Also known as T-type amino-acid transporter 1 (TAT1), MCT10 is another transporter of thyroid hormones and aromatic amino acids.[7] It has been shown that T2 is a probable substrate for MCT10 as it inhibits T3 transport.[7] MCT10 transports T3 with a higher capacity than MCT8.[7]

-

Organic Anion Transporting Polypeptides (OATPs): This family of transporters, particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) which are highly expressed in the liver, are responsible for the uptake of a broad range of substrates, including thyroid hormones.[8] While direct kinetic data for T2 is lacking, the structural similarity of T2 to other thyroid hormones suggests that OATPs may be involved in its hepatic uptake.

Data Presentation: Transport Kinetics of Related Iodothyronines

| Transporter | Substrate | Km (µM) | Vmax (relative units) | Cell System | Reference |

| MCT8 | T3 | ~4 | - | Various | [6] |

| T4 | ~8 | - | Various | [6] | |

| MCT10 | T3 | ~4 | Higher than MCT8 | Various | [7] |

| T4 | - | - | Various | [7] | |

| OATP1B1 | Estradiol-17β-glucuronide | 6.3 ± 1.2 | 460 ± 96 pmol/min/mg protein | HEK293 | [9] |

| OATP1B3 | Canertinib | 12.18 ± 3.32 | 15.34 ± 1.59 nmol/mg protein/min | CHO | [10] |

| Nilotinib | 7.84 ± 1.43 | 6.75 ± 0.42 nmol/mg protein/min | CHO | [10] | |

| Vandetanib | 4.37 ± 0.79 | 194.64 ± 10.58 nmol/mg protein/min | CHO | [10] |

Note: The absence of specific Km and Vmax values for T2 highlights a significant knowledge gap and underscores the need for further experimental investigation. The data for OATP1B1 and OATP1B3 are for non-thyroid hormone substrates but are included to provide a general reference for the transport capacity of these hepatic transporters.

Experimental Protocols

To facilitate the determination of the kinetic parameters for T2 uptake in hepatocytes, a detailed protocol for an in vitro uptake assay using cryopreserved human hepatocytes is provided below. This protocol is adapted from established methods for assessing transporter-mediated uptake.[11][12]

Protocol: Determination of this compound (T2) Uptake in Cryopreserved Human Hepatocytes

1. Objective: To measure the rate of uptake of this compound (T2) into cryopreserved human hepatocytes and to determine the kinetic parameters (Km and Vmax) of the transport process.

2. Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium

-

Krebs-Henseleit buffer (or other suitable incubation buffer)

-

Radiolabeled [125I]T2 or non-radiolabeled T2 for LC-MS/MS analysis

-

Silicone oil:Mineral oil mixture (e.g., 84:16 v/v)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail (for radiolabeled T2)

-

Multi-well plates (e.g., 24-well or 48-well)

-

Incubator (37°C, 5% CO2)

-

Refrigerated centrifuge

-

Liquid scintillation counter or LC-MS/MS instrument

3. Methods:

3.1. Thawing and Plating of Hepatocytes:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

-

Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

-

Gently resuspend the cell pellet in plating medium.

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Seed the hepatocytes onto collagen-coated multi-well plates at a desired density.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and form a monolayer.

3.2. Uptake Assay:

-

After cell attachment (typically 4-6 hours), gently wash the hepatocyte monolayer twice with pre-warmed incubation buffer.

-

Pre-incubate the cells in fresh incubation buffer at 37°C for 10-15 minutes.

-

Prepare the incubation solutions containing a range of T2 concentrations (for kinetic analysis). If using radiolabeled T2, the specific activity should be kept constant across all concentrations by adding unlabeled T2.

-

To initiate the uptake, remove the pre-incubation buffer and add the T2-containing incubation solution to each well.

-

Incubate for a predetermined short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be within the initial linear phase of uptake, which needs to be determined in preliminary experiments.

-

To terminate the uptake, rapidly aspirate the incubation solution and immediately wash the cell monolayer three times with ice-cold incubation buffer.

3.3. Cell Lysis and Analysis:

-

Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Transfer the cell lysate to microcentrifuge tubes.

-

For radiolabeled T2: Add an aliquot of the lysate to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-